molecular formula C13H20FN3 B1415899 1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine CAS No. 2138056-99-0

1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine

Cat. No.: B1415899
CAS No.: 2138056-99-0
M. Wt: 237.32 g/mol
InChI Key: IPWOJWCSNXVWGH-UHFFFAOYSA-N
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Description

This compound is a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors . It plays an important role in the mediation of movement, cognition, and emotion . Dopamine receptors are involved in the pathophysiology of neuropsychiatric diseases, such as Parkinson’s disease, Alzheimer’s disease, Huntington’s disease, and schizophrenia .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, a related compound, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine (3d), has been synthesized . This compound is also a potent antagonist of D4 receptors .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluoropyridinyl group attached to a piperazine ring . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogues have been identified as potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Their anti-mycobacterial efficacy is attributed to the structural use of piperazine as a vital building block, demonstrating a significant potential for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses and Drug Design

Piperazine derivatives have been recognized for their therapeutic applications across various domains such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. Their structural versatility allows for slight modifications, leading to significant differences in medicinal potential. This adaptability underscores the scaffold’s broad potential in drug discovery, facilitating the design of drug-like elements for various diseases (Rathi et al., 2016).

DNA Interaction and Radioprotectors

Certain piperazine derivatives, specifically Hoechst 33258 and its analogues, exhibit a strong affinity for binding to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. Besides being utilized as fluorescent DNA stains, these derivatives have applications in radioprotection and as topoisomerase inhibitors, offering a starting point for rational drug design focused on DNA sequence recognition and binding (Issar & Kakkar, 2013).

D2-like Receptor Ligands in Neuropsychiatric Disorders

Arylcycloalkylamines, including phenyl piperidines and piperazines, are significant for their roles in neuropsychiatric disorder treatments. The exploration of arylalkyl substituents has highlighted their potential to improve the potency and selectivity of binding affinity at D2-like receptors, indicating the importance of these pharmacophoric groups in the development of antipsychotic agents (Sikazwe et al., 2009).

Mechanism of Action

This compound acts as an antagonist of D4 receptors . It has a significant selectivity over D2 and D3 receptors . D4 receptors are mostly found in the extrastriatal regions of the brain, such as the cortex, hippocampus, thalamus, and medulla . These areas are believed to control emotion and cognition .

Properties

IUPAC Name

1-[(6-fluoropyridin-3-yl)methyl]-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-11(2)17-7-5-16(6-8-17)10-12-3-4-13(14)15-9-12/h3-4,9,11H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWOJWCSNXVWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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